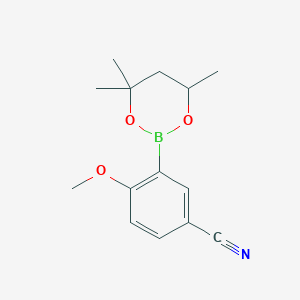
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organic compound with the molecular formula C14H18BNO3. This compound is notable for its unique structure, which includes a boron-containing dioxaborinane ring. It is used in various fields of scientific research and industrial applications due to its reactivity and functional properties .
准备方法
The synthesis of 4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-methoxybenzonitrile with a boron-containing reagent under controlled conditions. One common method includes the use of 4,4,6-trimethyl-1,3,2-dioxaborinane as a boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
化学反应分析
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The methoxy group and the nitrile group can participate in substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic esters and acids.
Biology: This compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of 4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its interaction with molecular targets through its boron-containing moiety. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which can alter the activity of the target molecules .
相似化合物的比较
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be compared with other boron-containing compounds such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with different functional groups, leading to varied reactivity and applications.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another boron-containing compound with distinct properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and the stability of its boron-containing ring, which makes it particularly useful in various chemical and industrial applications .
属性
IUPAC Name |
4-methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-10-8-14(2,3)19-15(18-10)12-7-11(9-16)5-6-13(12)17-4/h5-7,10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZPNLJAEGNDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














